Ácido vanililmandélico

Descripción general

Descripción

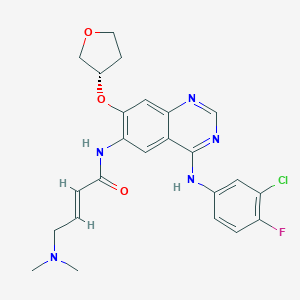

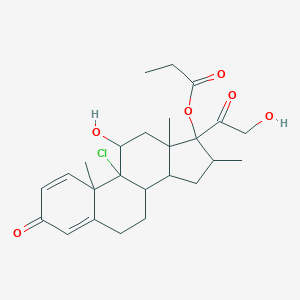

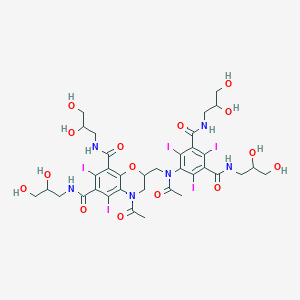

El ácido vanililmandélico es un intermedio químico en la síntesis de saborizantes artificiales de vainilla y un metabolito de etapa final de las catecolaminas como la epinefrina y la norepinefrina . Se encuentra comúnmente en la orina y se utiliza como biomarcador para diagnosticar ciertas condiciones médicas .

Aplicaciones Científicas De Investigación

El ácido vanililmandélico tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El ácido vanililmandélico ejerce sus efectos a través del metabolismo de las catecolaminas. Se produce como un metabolito de etapa final de la epinefrina y la norepinefrina, que son hormonas liberadas por las glándulas suprarrenales durante los períodos de estrés . El compuesto luego se excreta en la orina, donde se puede medir para evaluar la actividad de las catecolaminas .

Compuestos Similares:

Ácido Homovanílico: Otro metabolito de etapa final de las catecolaminas, utilizado como biomarcador para el metabolismo de la dopamina.

Metanefrina: Un metabolito de la epinefrina, utilizado en pruebas de diagnóstico para el feocromocitoma.

Normetanefrina: Un metabolito de la norepinefrina, también utilizado en pruebas de diagnóstico para tumores que secretan catecolaminas.

Unicidad: El ácido vanililmandélico es único en su doble función como intermedio químico en la síntesis de saborizantes artificiales de vainilla y biomarcador para el metabolismo de las catecolaminas . Su capacidad para servir a múltiples funciones en diferentes campos destaca su versatilidad e importancia.

Análisis Bioquímico

Biochemical Properties

Vanillylmandelic acid plays a crucial role in the biochemical reactions involving catecholamines. It is the end-stage metabolite of epinephrine and norepinephrine, two important catecholamines. The production of Vanillylmandelic acid involves the action of enzymes like monoamine oxidase and catechol-O-methyltransferase .

Molecular Mechanism

The molecular mechanism of Vanillylmandelic acid primarily involves its formation from catecholamines. This process includes the action of enzymes that convert catecholamines into intermediary metabolites, which are then further metabolized into Vanillylmandelic acid .

Temporal Effects in Laboratory Settings

The effects of Vanillylmandelic acid over time in laboratory settings are typically assessed through its levels in urine, as it is excreted from the body in this manner. Information on its stability, degradation, and long-term effects on cellular function can be inferred from these measurements .

Dosage Effects in Animal Models

The effects of Vanillylmandelic acid at different dosages in animal models have not been extensively studied. Its levels in urine are often measured in clinical settings to diagnose conditions like pheochromocytoma, a tumor of catecholamine-secreting cells .

Metabolic Pathways

Vanillylmandelic acid is involved in the metabolic pathways of catecholamines. It is produced from epinephrine and norepinephrine through a series of reactions involving various enzymes and cofactors .

Subcellular Localization

Given its role as a metabolite of catecholamines, it is likely to be found in locations within the cell where these compounds are metabolized .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido vanililmandélico se puede sintetizar mediante la condensación de guaiacol y ácido glioxílico en una solución acuosa helada . Esta reacción es el primer paso en un proceso de dos pasos practicado por Rhodia desde la década de 1970 para sintetizar vainilla artificial .

Métodos de Producción Industrial: En entornos industriales, el ácido vanililmandélico se produce a través de metabolitos intermedios. El proceso implica el uso de extracción en fase sólida (SPE) y espectrometría de masas en tándem de cromatografía líquida (LC-MS/MS) para la medición y el análisis .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido vanililmandélico experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución .

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: A menudo se emplean reactivos como halógenos y agentes alquilantes.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de vainillina, mientras que la reducción puede producir alcohol vanílico .

Comparación Con Compuestos Similares

Homovanillic Acid: Another end-stage metabolite of catecholamines, used as a biomarker for dopamine metabolism.

Metanephrine: A metabolite of epinephrine, used in diagnostic tests for pheochromocytoma.

Normetanephrine: A metabolite of norepinephrine, also used in diagnostic tests for catecholamine-secreting tumors.

Uniqueness: Vanillylmandelic acid is unique in its dual role as both a chemical intermediate in the synthesis of artificial vanilla flavorings and a biomarker for catecholamine metabolism . Its ability to serve multiple functions in different fields highlights its versatility and importance.

Propiedades

IUPAC Name |

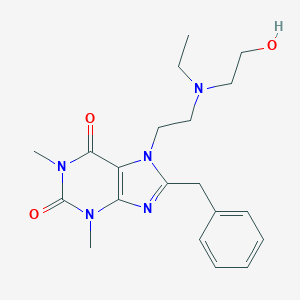

2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQCWMIAEPEHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861583 | |

| Record name | Vanillylmandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow powder; Sweet vanilla aroma | |

| Record name | Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1998/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Sparingly soluble in water, Sparingly soluble (in ethanol) | |

| Record name | Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1998/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

55-10-7 | |

| Record name | Vanillylmandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanilmandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanillylmandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methoxymandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vanillylmandelic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DQI268449 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the clinical significance of Vanillylmandelic acid (VMA)?

A: VMA serves as a valuable biomarker for diagnosing and monitoring certain medical conditions. Elevated urinary VMA levels can indicate the presence of pheochromocytoma, a tumor that arises from the adrenal glands and secretes excessive catecholamines [, , , ]. Notably, VMA exhibits high specificity for pheochromocytoma, particularly when urinary levels are markedly elevated [].

Q2: Can VMA levels aid in neuroblastoma diagnosis?

A: Yes, VMA is also used in diagnosing neuroblastoma, a type of cancer that develops from immature nerve cells [, , ]. Elevated urinary VMA and homovanillic acid (HVA) levels are particularly useful for identifying neuroblastoma in infants [, ].

Q3: Are there any other conditions associated with abnormal VMA levels?

A: While primarily associated with pheochromocytoma and neuroblastoma, VMA levels may be altered in other conditions as well. For instance, a study found a significant association between urinary 5-HIAA (a serotonin metabolite) and VMA levels in patients with generalized anxiety disorder [].

Q4: What are the advantages of using LC-MS/MS for VMA analysis?

A: Liquid chromatography tandem mass spectrometry (LC-MS/MS) provides a rapid and sensitive method for determining VMA in urine [, ]. This technique allows for the simultaneous measurement of VMA and other catecholamine metabolites, aiding in the comprehensive diagnosis of conditions like neuroblastoma [].

Q5: How reliable are spot tests for VMA detection in urine?

A: While spot tests offer a simple and quick method for detecting VMA in urine, their reliability might be lower compared to more quantitative methods []. For instance, a study utilizing a spot test based on the reaction of VMA with specific reagents found that it detected only 69% of clinically apparent neuroblastoma cases [].

Q6: How is VMA metabolized and excreted?

A: VMA is primarily formed in the liver from the metabolism of norepinephrine and its glycol metabolites []. This metabolic end product is then primarily excreted in the urine []. Interestingly, studies have shown that a significant portion of intravenously administered MHPG (a norepinephrine metabolite) is converted to VMA, highlighting the interconnectedness of catecholamine metabolism [].

Q7: What is the significance of mesenteric organs in VMA production?

A: Research indicates that mesenteric organs play a crucial role in VMA production, contributing to approximately half of the norepinephrine synthesized in the body []. This underscores the importance of considering the contribution of various organ systems when interpreting VMA levels.

Q8: What are the limitations of using urinary VMA as a sole diagnostic marker?

A: While valuable, urinary VMA should not be solely relied upon for diagnosis. Factors like diet, stress, and medications can influence VMA levels, potentially leading to false positives [, ]. For instance, a study found that prolonged strenuous exercise in sled dogs increased urinary cortisol (a stress hormone) levels without affecting VMA concentration [].

Q9: What are potential areas for future research on VMA?

A9: Future research could focus on:

- Understanding the intricate relationship between VMA levels and various physiological and pathological conditions beyond pheochromocytoma and neuroblastoma. This includes exploring the association of VMA with anxiety disorders and other stress-related conditions [, ].

- Developing more sensitive and specific analytical methods for VMA quantification in various biological matrices. This may involve exploring novel applications of mass spectrometry and other advanced techniques [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid](/img/structure/B195382.png)